2-氮杂环丁酮,1-(3-乙酰苯基)-

描述

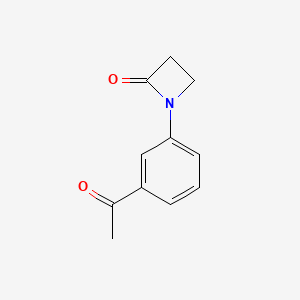

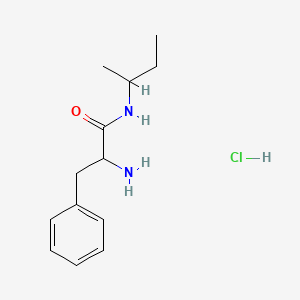

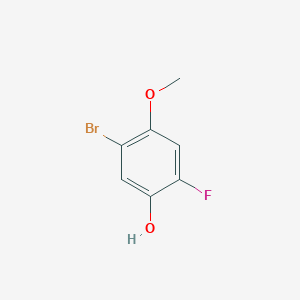

“2-Azetidinone, 1-(3-acetylphenyl)-” is a cyclic organic compound with a molecular weight of 189.21 g/mol . It is also known as (RS)-3-(acetylsalicyloylamino)-1-ethylpyrrolidin-2-one. Azetidinones are considered versatile nuclei possessing various biological activities, mainly antimicrobial and antifungal activity .

Synthesis Analysis

Azetidinones can be synthesized from phenothiazine in four steps . The process involves a formal [2 + 2] cycloaddition between Schiff bases and the aryloxyketene, which is generated in situ in the key step . A zwitterionic intermediate is formed from the attack of the nitrogen atom of imine to the carbonyl of ketene. The electrocyclic reaction of this intermediate results in the formation of trans-β-lactams .

Molecular Structure Analysis

The molecular structure of “2-Azetidinone, 1-(3-acetylphenyl)-” can be represented by the InChI code: 1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 . The structure is also available as a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidinone, 1-(3-acetylphenyl)-” include a molecular weight of 189.21 g/mol . The compound is a powder .

科学研究应用

Antimicrobial Agents

“1-(3-acetylphenyl)azetidin-2-one” derivatives have been explored for their potential as antimicrobial agents. The structural similarity to β-lactam antibiotics, which are critical in fighting bacterial infections, suggests that these compounds could be synthesized and modified to enhance their antimicrobial properties .

Anti-Mitotic Compounds

Research has indicated that certain azetidin-2-ones exhibit anti-mitotic activity, which could be harnessed in the development of anti-cancer therapies. These compounds interfere with cell division, making them potential candidates for targeting rapidly dividing cancer cells .

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, which feature two rings sharing a single atom, have significant medicinal properties. “1-(3-acetylphenyl)azetidin-2-one” can serve as a building block in the synthesis of spirocyclic β-lactams, contributing to the development of new therapeutic agents .

β-Lactam Synthon Method

The β-lactam ring of “1-(3-acetylphenyl)azetidin-2-one” makes it a versatile synthon for constructing complex molecules. This method has been used to synthesize amino acids, alkaloids, and toxoids with potential biological activities .

Green Chemistry Synthesis

The compound has been utilized in green chemistry approaches for synthesizing pyrrole-substituted azetidinones. These methods emphasize environmentally friendly processes, such as using catalytic amounts of molecular iodine under microwave irradiation .

Peptidomimetic Applications

Azetidines are considered excellent amino acid surrogates due to their structural features. “1-(3-acetylphenyl)azetidin-2-one” could be used in the design of peptidomimetics, which mimic the structure of peptides and can disrupt protein-protein interactions in various diseases .

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that azetidin-2-one derivatives, a class of compounds to which 1-(3-acetylphenyl)azetidin-2-one belongs, have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

The inherent rigidity of spirocyclic compounds, a class that includes azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple biochemical pathways .

Result of Action

Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

1-(3-acetylphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXZFPHDSAVEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinone, 1-(3-acetylphenyl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)

![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)